Soyasaponin Ba

Aldose reductase Enzyme inhibition Diabetic complications

Soyasaponin Ba is a structurally defined oleanane-type triterpenoid saponin (C48H78O19, MW 959.12) that functions as a conventional mixed-type aldose reductase inhibitor (ARI) with equipotent inhibition of L-idose (IC50=40 µM) and HNE (IC50=47 µM) reduction by hAKR1B1. Unlike its structural analog Soyasaponin Bb, Ba eliminates substrate selectivity confounds in polyol pathway studies. Its lower hemolytic potential versus Quillaja-derived saponins, coupled with preserved immunostimulatory activity, positions it as a superior vaccine adjuvant candidate. Ba also targets the Akt/GSK3β/β-catenin pathway for mitochondrial remodeling, validated in hepatic steatosis models. Procure ≥98% HPLC purity for reproducible SAR studies, metabolic disease research, and adjuvant formulation development.

Molecular Formula C48H78O19
Molecular Weight 959.1 g/mol
CAS No. 114590-20-4
Cat. No. B050129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoyasaponin Ba
CAS114590-20-4
Molecular FormulaC48H78O19
Molecular Weight959.1 g/mol
Structural Identifiers
SMILESCC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C
InChIInChI=1S/C48H78O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,27+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1
InChIKeyWFRQIKSNAYYUJZ-BKQVBUAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Soyasaponin Ba (CAS 114590-20-4) Procurement Guide: Triterpenoid Saponin with Aldose Reductase Inhibition


Soyasaponin Ba (SSBa) is an oleanane-type triterpenoid saponin isolated primarily from Phaseolus vulgaris (common bean) and Glycine max (soybean), characterized by its C48H78O19 molecular formula and 959.12 g/mol molecular weight [1]. It functions as a conventional aldose reductase inhibitor (ARI) targeting human recombinant aldose reductase (hAKR1B1), demonstrating inhibitory activity against both L-idose and 4-hydroxynonenal (HNE) reduction [2]. Its amphiphilic structure, comprising a hydrophobic aglycone and hydrophilic sugar chains, underpins its bioactivity profile and distinguishes it from structurally related soyasaponins .

Soyasaponin Ba (CAS 114590-20-4): Why Generic Soyasaponin Substitution Is Scientifically Unjustified


Soyasaponins are not interchangeable commodities; their biological activities and safety profiles are exquisitely sensitive to subtle structural variations in both aglycone and saccharide moieties [1]. Group B soyasaponins like Ba exhibit distinct pharmacological properties compared to Group A analogs (e.g., Aa, Ab), including differential aldose reductase inhibition kinetics and antioxidant capacities [2]. For instance, while Soyasaponin Ba acts as a conventional mixed-type ARI with comparable potency against both physiological and pathological substrates, its close structural analog Soyasaponin Bb demonstrates differential inhibition (ARDI) behavior, selectively inhibiting only one substrate pathway [3]. Furthermore, the glycosylation pattern directly impacts hemolytic potential and immunomodulatory function—critical parameters for vaccine adjuvant or therapeutic applications . The quantitative evidence below substantiates that procurement decisions must be compound-specific rather than class-based.

Soyasaponin Ba (CAS 114590-20-4) Quantitative Differentiation Evidence vs. Soyasaponin Bb and Group A Analogs


Soyasaponin Ba (114590-20-4) vs. Soyasaponin Bb: Divergent Aldose Reductase Inhibition Profiles

Soyasaponin Ba inhibits human recombinant aldose reductase (hAKR1B1) with comparable potency against both L-idose (physiological substrate) and 4-hydroxynonenal (HNE; pathological oxidative stress marker), exhibiting an IC50 of 40 µM (95% CI: 34–47 µM) for L-idose and 47 µM (95% CI: 37–59 µM) for HNE [1]. In direct contrast, Soyasaponin Bb functions as a differential inhibitor (ARDI), demonstrating markedly reduced potency against HNE while maintaining L-idose inhibition, with an IC50 > 200 µM reported for HNE under identical assay conditions [2]. The nearly equivalent inhibition of both substrates by Ba contrasts sharply with Bb's substrate selectivity, underscoring that these structurally similar saponins are pharmacologically distinct [1].

Aldose reductase Enzyme inhibition Diabetic complications

Soyasaponin Ba (114590-20-4) vs. Soyasaponin Bb: Non-Hemolytic Vaccine Adjuvant Potential

Soyasaponin Ba has been identified as a viable candidate for effective vaccine adjuvants due to its higher immunostimulatory activity coupled with lower or non-hemolytic effects . This safety profile is critical, as many triterpenoid saponins (e.g., Quillaja saponins) exhibit dose-limiting hemolytic toxicity that restricts their therapeutic utility. While Soyasaponin Bb also demonstrates memory-enhancing effects without acetylcholinesterase inhibition, its hemolytic profile is less well characterized in the adjuvant context, and available data suggest it may retain more pronounced membrane-perturbing activity [1]. The favorable safety-efficacy index of Ba positions it as a preferred starting point for adjuvant development programs.

Vaccine adjuvant Hemolytic activity Immunomodulation

Soyasaponin Ba (114590-20-4) vs. Group A Soyasaponins (Aa, Ab): Divergent Antioxidant Capacity in HepG2 Cells

In a comparative evaluation of four purified soyasaponins (Aa, Ab, Ba, Bb) in H2O2-induced oxidative stress models using HepG2 cells, Group A soyasaponins (Aa, Ab) demonstrated superior cellular antioxidant activity compared to Group B soyasaponins (Ba, Bb) at the optimal concentration of 100 μg/mL [1]. While Soyasaponin Ba exhibited dose-dependent reactive oxygen species (ROS) scavenging activity at concentrations ranging from 25 to 400 μg/mL, the Group A analogs consistently outperformed Group B compounds in both ROS reduction and anti-oxidative enzyme activity induction [2]. This structure-activity divergence reflects the distinct sugar chain configurations between Group A (bisdesmosidic with acetylated terminal sugars) and Group B (monodesmosidic) saponins [1].

Cellular antioxidant activity HepG2 Oxidative stress

Soyasaponin Ba (114590-20-4) vs. Soyasapogenol Aglycones: Glycosylation Dictates Anti-Inflammatory Activity

Structure-activity relationship (SAR) analysis of soyasaponins reveals that glycosylated soyasaponins (A1, A2, I) dose-dependently inhibit LPS-induced nitric oxide (NO) and TNF-α production in RAW 264.7 macrophages at concentrations of 25–200 μg/mL, while the corresponding aglycones soyasapogenol A and B exhibit no significant inhibitory activity [1]. This class-level pattern indicates that the sugar chains present in glycosylated soyasaponins are essential for NF-κB pathway suppression and iNOS downregulation [2]. Soyasaponin Ba, as a Group B glycosylated saponin, aligns with this SAR trend, supporting its utility in anti-inflammatory research, whereas aglycone analogs are unsuitable for such applications. Notably, Soyasaponin Ba also demonstrates modulation of Akt/GSK3β/β-catenin signaling, expanding its mechanistic scope beyond NF-κB [3].

Anti-inflammatory NF-κB iNOS RAW 264.7

Soyasaponin Ba (CAS 114590-20-4): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Aldose Reductase Inhibitor (ARI) Pharmacological Tool in Diabetic Complication Research

Soyasaponin Ba is the preferred choice for studies requiring a conventional, non-differential aldose reductase inhibitor. Its nearly equipotent inhibition of both L-idose (IC50 = 40 µM) and HNE (IC50 = 47 µM) reduction by hAKR1B1 enables robust evaluation of polyol pathway blockade without substrate selectivity confounds [1]. This profile makes Ba ideal for in vitro enzymatic assays, structure-activity relationship (SAR) studies of ARI pharmacophores, and as a reference compound for screening novel ARIs [2]. Procurement of high-purity Ba (>98% by HPLC) is essential for reproducible kinetic analyses, including mixed-type inhibition constant determination (Ki = 66 µM, K'i = 24 µM for L-idose) [1].

Non-Hemolytic Vaccine Adjuvant Development and Immunomodulation Screening

For immunology research focused on vaccine adjuvant discovery, Soyasaponin Ba presents a superior safety profile relative to hemolytic saponins (e.g., Quillaja-derived adjuvants). Its lower or non-hemolytic effects, coupled with preserved immunostimulatory activity, enable higher dosing in cell-based and in vivo models without the confounding cytotoxicity that limits other saponin adjuvants [1]. Ba is thus recommended for studies investigating saponin-mediated immune potentiation, antigen presentation enhancement, and novel adjuvant formulation development where minimizing off-target membrane disruption is critical [2].

Metabolic Syndrome and Lipid Accumulation Studies Utilizing Mitochondrial Remodeling Mechanisms

Soyasaponin Ba has demonstrated efficacy in ameliorating lipid accumulation through mitochondrial remodeling, specifically via targeting the Akt/GSK3β/β-catenin signaling pathway [1]. This mechanism has been validated in multiple in vitro models (THLE-2 cells, HepG2 cells) and in vivo (C. elegans), positioning Ba as a valuable tool compound for metabolic disease research [2]. Researchers investigating obesity-related metabolic syndrome, hepatic steatosis, or mitochondrial dysfunction should consider Ba as a pathway-specific modulator distinct from other soyasaponins lacking this validated mechanism [1].

Quality Control and Analytical Reference Standard for Legume-Derived Nutraceutical Products

Soyasaponin Ba, supplied as a high-purity analytical standard (>98% by HPLC) with confirmed identity by NMR and MS, serves as an essential reference material for quantifying soyasaponin content in soybean-based foods, nutraceuticals, and botanical extracts [1]. Its stable physicochemical properties and well-characterized chromatographic behavior enable robust method development for HPLC-UV or LC-MS quantification of Group B soyasaponins in complex matrices [2]. This application is particularly relevant for quality assurance in the functional food and dietary supplement industries.

Quote Request

Request a Quote for Soyasaponin Ba

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.